(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound with significant potential in scientific research. It belongs to a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 387.39 g/mol .
This compound is classified under various chemical databases and is identified by its unique CAS number, which is 905428-23-1. Its structure includes functional groups that suggest potential applications in pharmacology, particularly as bioactive agents or intermediates in synthetic pathways.
The synthesis of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate can be achieved through several methods. One prominent approach involves a three-component modular synthesis that utilizes various reagents under controlled conditions.
The compound features a complex molecular structure characterized by multiple rings and functional groups. Key structural details include:
CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC(=CC=C4)OC.The presence of the pyridine ring contributes to its unique reactivity profile, while the methoxybenzoate moiety enhances its solubility and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate likely involves interaction with specific cellular targets influenced by its structural components:
The physical properties of (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate are crucial for its application:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors like pH and temperature.
This compound has potential applications across various fields:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: